(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) is a deuterium-labeled compound that is a derivative of Ritalinic acid. It is a mixture of stereoisomers and is primarily used in scientific research. The compound is known for its high chemical purity and is often utilized in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) typically involves the deuteration of Ritalinic acid. The process includes the introduction of deuterium atoms into the piperidine ring. The reaction conditions often require the use of deuterated reagents and solvents to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of (+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) involves large-scale synthesis using automated systems to ensure consistency and high yield. The process is carefully monitored to maintain the chemical purity and isotopic labeling of the compound.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the biochemical pathways of Ritalinic acid.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ritalinic acid.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of (+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) involves its interaction with various molecular targets. The compound primarily acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on the brain.
Comparison with Similar Compounds
Similar Compounds
Ritalinic Acid: The non-deuterated form of the compound, commonly used in the treatment of attention deficit hyperactivity disorder (ADHD).
Methylphenidate: A closely related compound with similar pharmacological effects, also used in the treatment of ADHD.
Dexmethylphenidate: An enantiomer of methylphenidate with higher potency.
Uniqueness
(+/-)-Ritalinic-d9 Acid HCl (piperidine-d9) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/i4D2,5D2,8D2,9D2,11D; |
InChI Key |
SCUMDQFFZZGUQY-AVBISFGISA-N |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(C2=CC=CC=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.